3-((Carboxymethyl)sulfinyl)alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

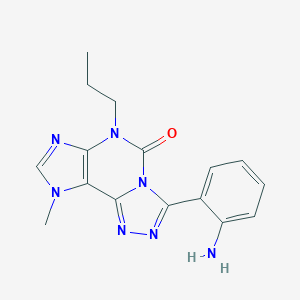

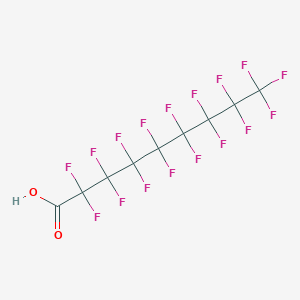

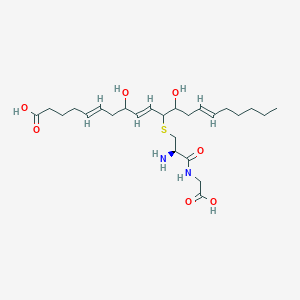

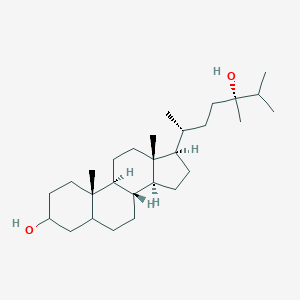

3-((Carboxymethyl)sulfinyl)alanine (3-CMSA) is an organosulfur compound that is used in a variety of scientific research applications. It is a derivative of alanine, an amino acid, and is composed of a sulfinyl group, a carboxymethyl group, and an alanine group. 3-CMSA is a valuable compound for scientists as it has a wide range of biochemical and physiological effects, as well as many advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Inhibitors of Alanine Racemase Enzyme

Alanine racemase is a critical enzyme in bacterial cell wall synthesis, catalyzing the conversion of L-alanine to D-alanine. Given the absence of homologs in humans, it's an excellent target for antibacterial drug development. Research has identified standard inhibitors, highlighting the need for new research efforts to find non-substrate analog inhibitors due to the toxic effects of current options (Azam & Jayaram, 2015).

Ergogenic Effects of β-Alanine and Carnosine

β-Alanine, when combined with histidine, forms carnosine, improving muscle's ability to buffer protons, which is crucial for high-intensity exercise performance. Studies have explored oral β-alanine intake on muscle carnosine levels and exercise performance, suggesting dosages and potential benefits for different populations. Despite side effects like paraesthesia, β-alanine supplementation shows promise as an ergogenic aid (Caruso et al., 2012).

Synthesis and Role of β-Alanine in Plants

β-Alanine plays a unique role in plants, serving as a generic stress response molecule involved in protection from abiotic stresses, participation in lignin biosynthesis, and ethylene production in some species. This non-proteinogenic amino acid also contributes to the synthesis of anti-herbivory and anti-microbial compounds, showcasing its diverse functions beyond human biological systems (Parthasarathy, Savka, & Hudson, 2019).

Alanine Dehydrogenase and Its Applications

Alanine dehydrogenase (AlaDH) is central to metabolism in microorganisms, facilitating the conversion of L-alanine to pyruvate. Its role in energy generation and amino acid synthesis opens up applications in pharmaceutical, environmental, and food industries. The versatility of AlaDH, including its potential in reducing glyoxylate to glycine, underlines its importance in biotechnological applications (Dave & Kadeppagari, 2019).

Biological Activities of Derivatized D-Glucans

D-Glucans, modified through carboxymethylation and other chemical processes, show increased solubility and potentially enhanced biological activities, including anticoagulant and antitumor effects. This research points to the significant biotechnological potential of chemically modified glucans, underscoring the importance of exploring derivatized compounds for therapeutic applications (Kagimura et al., 2015).

Eigenschaften

IUPAC Name |

2-amino-3-(carboxymethylsulfinyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSIUCROZRSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5439-87-2 |

Source

|

| Record name | Carbocysteine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)

![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)